molecular formula C16H22Cl2N2 B1329968 3,3',5,5'-Tetramethylbenzidine dihydrochloride CAS No. 64285-73-0

3,3',5,5'-Tetramethylbenzidine dihydrochloride

Cat. No.: B1329968
CAS No.: 64285-73-0
M. Wt: 313.3 g/mol
InChI Key: NYNRGZULARUZCC-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetramethylbenzidine dihydrochloride, also known as 4,4’-Diamino-3,3’,5,5’-tetramethylbiphenyl dihydrochloride, is a chemical compound with the molecular formula C16H20N2 · 2HCl. It is widely used as a chromogenic substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry. This compound is known for its ability to produce a blue color upon oxidation, making it a valuable tool in detecting the presence of specific enzymes and other biological molecules .

Mechanism of Action

Target of Action

The primary target of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride (TMB dihydrochloride) is peroxidase enzymes , such as horseradish peroxidase . These enzymes play a crucial role in various biological processes, including signal transduction, gene expression, and cell differentiation .

Mode of Action

TMB dihydrochloride acts as a hydrogen donor in the presence of peroxidase enzymes . It participates in the reduction of hydrogen peroxide to water, a process catalyzed by these enzymes . This interaction leads to the oxidation of TMB to 3,3’,5,5’-tetramethylbenzidine diimine .

Biochemical Pathways

The interaction between TMB dihydrochloride and peroxidase enzymes affects the peroxidase-catalyzed oxidation-reduction pathway . The oxidation of TMB leads to the formation of a diimine-diamine complex, causing a color change in the solution . This color change can be read on a spectrophotometer at the wavelengths of 370 and 650 nm .

Result of Action

The primary result of TMB dihydrochloride’s action is a color change in the solution it is in . This color change, from colorless to blue, is used in enzyme-linked immunosorbent assays (ELISA) and staining procedures in immunohistochemistry . The reaction can be halted by the addition of an acid or another stop reagent, causing the solution to turn yellow .

Action Environment

The action of TMB dihydrochloride can be influenced by environmental factors. For instance, TMB dihydrochloride is photosensitive and should be kept out of direct sunlight as it can degrade under such conditions . Furthermore, the pH of the solution can influence the color change, with acidic conditions causing the solution to turn yellow .

Biochemical Analysis

Biochemical Properties

3,3’,5,5’-Tetramethylbenzidine Dihydrochloride is a sensitive chromogen substrate for peroxidase . It is non-carcinogenic and can be used as a safe substitute for benzidine . It is useful in quantifying hemoglobin and in staining myeloperoxidase-containing granules in granulocytes .

Cellular Effects

Due to its strong lipophilicity, 3,3’,5,5’-Tetramethylbenzidine Dihydrochloride easily enters cells and organelles to react with horseradish peroxidase (HRP) . Its high lipophilicity allows it to form polymers, producing large, deep blue precipitates at HRP active sites . This makes 3,3’,5,5’-Tetramethylbenzidine Dihydrochloride an excellent chromophore for histochemical experiments .

Molecular Mechanism

3,3’,5,5’-Tetramethylbenzidine Dihydrochloride can act as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase . The resulting one-electron oxidation product is a diimine-diamine complex, which causes the solution to take on a blue color .

Temporal Effects in Laboratory Settings

3,3’,5,5’-Tetramethylbenzidine Dihydrochloride is a peroxidase-sensitive dye . It is a better alternative to syringaldazine for the determination of chlorine in water due to its product stability and no interference from calcium and magnesium ions .

Metabolic Pathways

3,3’,5,5’-Tetramethylbenzidine Dihydrochloride is involved in the peroxidase-catalyzed reduction of hydrogen peroxide

Transport and Distribution

Due to its lipophilic nature, 3,3’,5,5’-Tetramethylbenzidine Dihydrochloride can easily penetrate cell membranes and enter cells and organelles .

Subcellular Localization

The subcellular localization of 3,3’,5,5’-Tetramethylbenzidine Dihydrochloride is not well-defined. Due to its lipophilic nature, it can easily penetrate cell membranes and localize within various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride typically involves the reaction of 3,3’,5,5’-Tetramethylbenzidine with hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride follows similar principles but on a larger scale. The process involves:

Properties

IUPAC Name

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNRGZULARUZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070067
Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64285-73-0, 207738-08-7
Record name (1,1'-Biphenyl)-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064285730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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